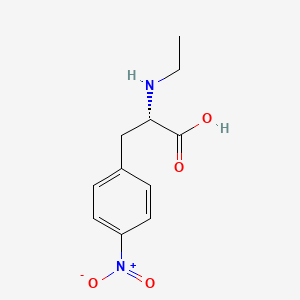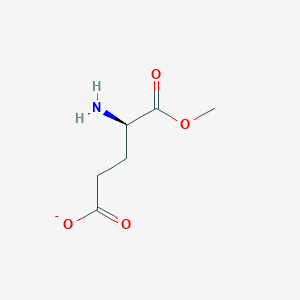
(4R)-4-amino-5-methoxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-amino-5-methoxy-5-oxopentanoate is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a keto group on a pentanoate backbone. The stereochemistry at the 4th position is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-5-methoxy-5-oxopentanoate typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the methoxy and keto groups through selective reactions. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) and reagents like sodium hydride for deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R)-4-amino-5-methoxy-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (4R)-4-amino-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include enzyme inhibition or receptor activation, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-5-methoxy-5-oxopentanoate: The stereoisomer of the compound with different biological activity.
(4R)-4-amino-5-hydroxy-5-oxopentanoate: Similar structure but with a hydroxy group instead of a methoxy group.
(4R)-4-amino-5-methoxy-5-oxobutanoate: Shorter carbon chain
Uniqueness
(4R)-4-amino-5-methoxy-5-oxopentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C6H10NO4- |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m1/s1 |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-M |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)[O-])N |
Canonical SMILES |
COC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
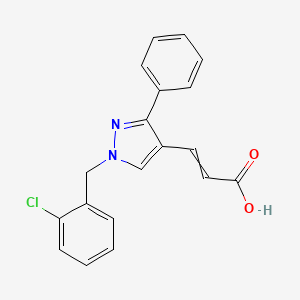
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
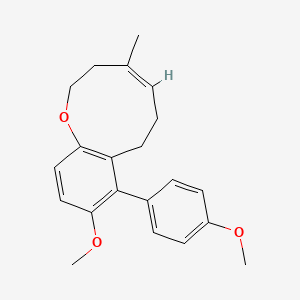
amine](/img/structure/B14120526.png)
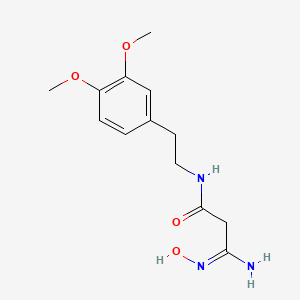
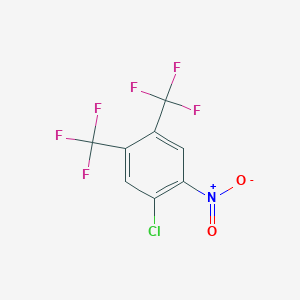
![4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14120541.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14120548.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
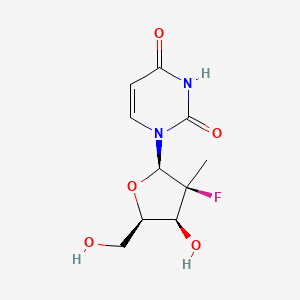

![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)
